molecular formula C20H15ClO4 B4778879 (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-chlorobenzoate

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-chlorobenzoate

Cat. No.: B4778879
M. Wt: 354.8 g/mol
InChI Key: DWDCKTMCUWYROD-UHFFFAOYSA-N
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Description

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a benzo[c]chromene core with a chlorobenzoate moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-chlorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoic acid with a suitable precursor of the benzo[c]chromene core under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions, resulting in the replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzo[c]chromene compounds.

Scientific Research Applications

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-chlorobenzoate apart is its unique combination of a benzo[c]chromene core and a chlorobenzoate moiety. This structure imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO4/c21-17-8-4-3-7-16(17)20(23)24-12-9-10-14-13-5-1-2-6-15(13)19(22)25-18(14)11-12/h3-4,7-11H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDCKTMCUWYROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-chlorobenzoate
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(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-chlorobenzoate

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